molecular formula C9H10FNO2 B8629637 3-Fluoro-4-aminohydrocinnamic acid CAS No. 73792-49-1

3-Fluoro-4-aminohydrocinnamic acid

Cat. No. B8629637
M. Wt: 183.18 g/mol
InChI Key: YJGVHBJUBRNLCR-UHFFFAOYSA-N
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Patent
US04333940

Procedure details

A mixture of 5.0 g. of 3-fluoro-4-nitrocinnamic acid and 100 mg. of 10% palladium-on-carbon in 200 ml. of ethanol containing 5 drops of 5.5 N ethanolic hydrogen chloride is treated with hydrogen in a Parr apparatus at room temperature for 3 hours. The mixture is then filtered through Celite and the filtrate is concentrated, affording 3-fluoro-4-aminohydrocinnamic acid.
Name
3-fluoro-4-nitrocinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[CH:5]=[CH:6][C:7]([OH:9])=[O:8].Cl.[H][H]>C(O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[NH2:13])[CH2:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
3-fluoro-4-nitrocinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC(=O)O)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.0 g
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CCC(=O)O)C=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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